Cas no 2247104-25-0 (2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride)

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative with a bromo-hydroxy-methoxy substitution pattern on the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to its reactive sulfonyl fluoride group, which can participate in selective covalent modifications of proteins or serve as a versatile intermediate in organic synthesis. The presence of both electron-donating (methoxy, hydroxy) and electron-withdrawing (bromo, sulfonyl fluoride) groups enhances its utility in electrophilic aromatic substitution and cross-coupling reactions. Its structural features make it suitable for applications in probe design, enzyme inhibition studies, and the development of sulfonamide-based pharmaceuticals. Proper handling is required due to the reactivity of the sulfonyl fluoride moiety.
2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride structure
2247104-25-0 structure
Product name:2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
CAS No:2247104-25-0
MF:C7H6BrFO4S
Molecular Weight:285.087543964386
CID:6509300
PubChem ID:165885841

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
    • 2247104-25-0
    • EN300-6493415
    • 2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
    • インチ: 1S/C7H6BrFO4S/c1-13-6-3-7(14(9,11)12)4(8)2-5(6)10/h2-3,10H,1H3
    • InChIKey: FISBLAPXCVDBGF-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1S(=O)(=O)F)OC)O

計算された属性

  • 精确分子量: 283.91542g/mol
  • 同位素质量: 283.91542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72Ų
  • XLogP3: 2

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6493415-0.5g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
0.5g
$1124.0 2025-03-15
Enamine
EN300-6493415-0.05g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
0.05g
$983.0 2025-03-15
Enamine
EN300-6493415-2.5g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
2.5g
$2295.0 2025-03-15
Enamine
EN300-6493415-0.25g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
0.25g
$1078.0 2025-03-15
Enamine
EN300-6493415-1.0g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
1.0g
$1172.0 2025-03-15
Enamine
EN300-6493415-0.1g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
0.1g
$1031.0 2025-03-15
Enamine
EN300-6493415-5.0g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
5.0g
$3396.0 2025-03-15
Enamine
EN300-6493415-10.0g
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2247104-25-0 95.0%
10.0g
$5037.0 2025-03-15

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride 関連文献

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluorideに関する追加情報

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl Fluoride: A Comprehensive Overview

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride is a highly specialized organic compound with the CAS number 2247104-25-0. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a hydroxyl group at position 4, a methoxy group at position 5, and a sulfonyl fluoride group at position 1. These substituents contribute to its distinct reactivity and functionality.

The synthesis of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride typically involves multi-step organic reactions, often starting from aromatic precursors. The sulfonyl fluoride group is introduced through sulfonation followed by fluorination, while the bromine and methoxy groups are introduced via electrophilic substitution reactions. The hydroxyl group is usually introduced in the final steps to ensure its stability and reactivity. This compound is known for its high reactivity due to the electron-withdrawing nature of the sulfonyl fluoride group, which makes it a valuable intermediate in organic synthesis.

One of the most significant applications of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride is in the field of medicinal chemistry. It serves as a key intermediate in the synthesis of various bioactive compounds, including kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeting specific enzymes involved in cancer progression and inflammation. For instance, researchers have utilized this compound to develop novel inhibitors for protein kinase C (PKC), which plays a critical role in cell signaling pathways associated with cancer.

In addition to its medicinal applications, 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride has also found use in agrochemicals. Its ability to act as an efficient electrophile makes it an ideal candidate for the synthesis of herbicides and fungicides. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high reactivity.

The physical properties of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride are also noteworthy. It is typically a white crystalline solid with a melting point around 180°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various organic reactions. However, it is important to handle this compound with care due to its reactivity and potential health hazards.

Recent research has focused on optimizing the synthesis and application of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride. For example, scientists have explored the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times. This approach has been particularly effective in preparing this compound on an industrial scale while maintaining high purity levels.

In conclusion, 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, particularly in the development of bioactive compounds and agrochemicals. As research continues to uncover new applications and improve synthetic methods, this compound is expected to play an even more prominent role in advancing modern chemistry.

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